(5E)-3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and furan groups attached to a thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 2,3-dichlorophenylfuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (5E)-3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5E)-3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of dichlorophenyl and furan groups
Properties
Molecular Formula |
C20H9Cl4NO3S |
---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
(5E)-3-(3,4-dichlorophenyl)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H9Cl4NO3S/c21-13-6-4-10(8-15(13)23)25-19(26)17(29-20(25)27)9-11-5-7-16(28-11)12-2-1-3-14(22)18(12)24/h1-9H/b17-9+ |
InChI Key |
VJLAHHSAAXBHLJ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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